molecular formula C16H9Cl2F3N4 B2938129 2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone CAS No. 338962-36-0

2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone

Cat. No.: B2938129
CAS No.: 338962-36-0
M. Wt: 385.17
InChI Key: MMWRPDZNOPFAAH-GZIVZEMBSA-N
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Description

2,6-Dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a synthetic hydrazone derivative combining a 2,6-dichlorinated benzaldehyde moiety with a trifluoromethyl-substituted quinoxaline ring. Hydrazones are known for their diverse biological activities, including pesticidal, antifungal, and antimicrobial properties. This compound’s structure features electron-withdrawing groups (chloro and trifluoromethyl) that enhance stability and modulate reactivity, making it a candidate for agrochemical applications.

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3N4/c17-10-4-3-5-11(18)9(10)8-22-25-15-14(16(19,20)21)23-12-6-1-2-7-13(12)24-15/h1-8H,(H,24,25)/b22-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWRPDZNOPFAAH-GZIVZEMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=C(C=CC=C3Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=C(C=CC=C3Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone typically involves the reaction of 2,6-dichlorobenzenecarbaldehyde with 3-(trifluoromethyl)-2-quinoxalinylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2,6-Dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on functional groups, heterocyclic cores, and substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / Structure Core Structure Key Substituents Molecular Weight (g/mol) Reported Use/Activity Reference
2,6-Dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone Quinoxaline-hydrazone 2,6-Cl₂-benzene; CF₃-quinoxaline Not reported Inferred: Potential pesticide -
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide-urea 2,6-F₂-benzene; 4-Cl-phenyl 310.68 Insect growth regulator
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide-urea-pyridine 2,6-F₂-benzene; Cl, CF₃-pyridine 540.18 Acaricide
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine (11a) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene; furan 386.35 (C₂₀H₁₀N₄O₃S) Not reported (synthetic intermediate)
Quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) Quinazolinone-triazole 2,4-Cl₂-phenyl; triazole 375.21 Fungicide

Key Structural and Functional Differences

Core Heterocycles: The target compound’s quinoxaline core (two adjacent nitrogen atoms) differs from quinazolinone (one nitrogen, one carbonyl) in quinconazole and thiazolo-pyrimidine in compound 11a . Diflubenzuron and fluazuron use benzamide-urea scaffolds, which are structurally distinct from hydrazones but share halogenated aromatic motifs .

Substituent Effects: The 2,6-dichlorophenyl group in the target compound contrasts with 2,4,6-trimethylbenzylidene in compound 11a . Chlorine’s electron-withdrawing nature may enhance oxidative stability compared to methyl groups. The trifluoromethyl group on quinoxaline parallels its use in fluazuron’s pyridine ring, where it enhances lipophilicity and resistance to metabolic degradation .

Biological Activity: Hydrazones (target compound) often act as chelators or enzyme inhibitors, whereas urea derivatives (e.g., diflubenzuron) disrupt chitin synthesis in insects . Triazole-containing quinazolinones (e.g., quinconazole) inhibit fungal ergosterol biosynthesis , suggesting the target compound’s quinoxaline core might target different pathways.

Research Implications and Gaps

  • However, empirical data on efficacy, toxicity, and environmental persistence are lacking.
  • Synthetic Optimization : ’s methods (e.g., sodium acetate-mediated condensations ) could inform scalable synthesis routes for the target compound.

Biological Activity

2,6-Dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS: 338962-36-0) is a synthetic compound with a complex structure that combines elements of both aromatic and heterocyclic chemistry. Its molecular formula is C16H9Cl2F3N4C_{16}H_9Cl_2F_3N_4 with a molar mass of 385.17 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Structure C16H9Cl2F3N4\text{Structure }\text{C}_{16}\text{H}_9\text{Cl}_2\text{F}_3\text{N}_4

Antimicrobial Properties

Research indicates that compounds similar to 2,6-dichlorobenzenecarbaldehyde derivatives exhibit notable antimicrobial activity. A study on hydrazone derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Hydrazone DerivativeE. coli32 µg/mL
Hydrazone DerivativeS. aureus16 µg/mL

Anticancer Activity

The hydrazone moiety is recognized for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which contribute to cellular stress and apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis via caspase activation
MCF-715ROS generation leading to cell death

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives, including the target compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Research

In another study focusing on the anticancer properties, researchers treated HeLa cells with varying concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers, confirming its potential as a therapeutic agent in cancer treatment.

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